![molecular formula C13H15NO3S B6645074 5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ETC-1002 and is a small molecule that has shown promising results in preclinical studies for the treatment of various metabolic disorders.
Mecanismo De Acción
The mechanism of action of ETC-1002 involves the inhibition of ATP-citrate lyase (ACL), an enzyme that plays a crucial role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL-C levels and an increase in HDL-C levels.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects, including the reduction of LDL-C levels, the increase of HDL-C levels, and the improvement of glucose metabolism. Additionally, ETC-1002 has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ETC-1002 in lab experiments is its low toxicity and high selectivity for ACL inhibition. However, one of the limitations is that the compound has a short half-life, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of ETC-1002. One potential direction is the investigation of its therapeutic potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further studies are needed to determine the optimal dosing and administration of ETC-1002 for maximum therapeutic benefit. Finally, the development of more stable analogs of ETC-1002 may improve its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of ETC-1002 involves several steps, including the reaction of 5-ethylthiophene-2-carboxylic acid with methylamine and formaldehyde to form the intermediate compound, 5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carbaldehyde. This intermediate is then converted to the final product, ETC-1002, through a series of chemical reactions.
Aplicaciones Científicas De Investigación
ETC-1002 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, hypercholesterolemia, and type 2 diabetes mellitus. Preclinical studies have shown that ETC-1002 can effectively reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve glucose metabolism.
Propiedades
IUPAC Name |
5-[[(5-ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-11-3-4-12(18-11)7-14-6-10-5-9(8-17-10)13(15)16/h3-5,8,14H,2,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQAOUUQGQJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNCC2=CC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.